molecular formula C9H8N2S2 B12546325 N-[(1,3-Thiazol-2-yl)sulfanyl]aniline CAS No. 143392-56-7

N-[(1,3-Thiazol-2-yl)sulfanyl]aniline

Cat. No.: B12546325
CAS No.: 143392-56-7
M. Wt: 208.3 g/mol
InChI Key: UXUVPWUCICZYPN-UHFFFAOYSA-N
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Description

N-[(1,3-Thiazol-2-yl)sulfanyl]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 2-mercaptothiazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[(1,3-Thiazol-2-yl)sulfanyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-Thiazol-2-yl)sulfanyl]aniline involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-Thiazol-2-yl)sulfanyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

143392-56-7

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

N-(1,3-thiazol-2-ylsulfanyl)aniline

InChI

InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)11-13-9-10-6-7-12-9/h1-7,11H

InChI Key

UXUVPWUCICZYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NSC2=NC=CS2

Origin of Product

United States

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